molecular formula C5H4IN B074083 3-Iodopyridine CAS No. 1120-90-7

3-Iodopyridine

Cat. No.: B074083
CAS No.: 1120-90-7
M. Wt: 205 g/mol
InChI Key: XDELKSRGBLWMBA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

3-Iodopyridine is a heteroaryl halide . It is used as a reagent in the production of various compounds.

Mode of Action

This compound undergoes microwave-assisted coupling with heterocyclic compounds (pyrazole, imidazole, pyrrole, and indole) to afford the corresponding N-3-pyridinyl-substituted heterocyclic compounds

Biochemical Pathways

It is known that this compound is used in the synthesis of various pyridine alkaloids , which can affect multiple biochemical pathways.

Result of Action

This compound is used in the synthesis of various pyridine alkaloids These alkaloids can have various molecular and cellular effects depending on their specific structures and targets

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodopyridine can be synthesized through the halogenation of pyridine. One common method involves the iodination of pyridine using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar halogenation techniques. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high purity and yield .

Properties

IUPAC Name

3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDELKSRGBLWMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149813
Record name 3-Iodopyridine
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Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-90-7
Record name 3-Iodopyridine
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Record name 3-Iodopyridine
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Record name 3-Iodopyridine
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Record name 3-Iodopyridine
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Record name 3-iodopyridine
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Record name 3-IODOPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-iodopyridine?

A1: The molecular formula of this compound is C5H4IN, and its molecular weight is 205.01 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:* 1H NMR and IR: These methods confirm the structure and purity of synthesized this compound. []* IR and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, correlating with X-ray structural data. []* UV-Vis Spectroscopy: This technique helps analyze the electronic transitions within the molecule, including the characteristic absorption bands attributed to the iodine atom's valence shell expansion. []* HeI and HeII UPS (Ultraviolet Photoelectron Spectroscopy): These methods are used to determine ionization energies and electronic configurations, aiding in understanding the molecule's reactivity and bonding properties. []

Q3: Can you elaborate on the significance of the iodine atom in this compound's reactivity?

A3: The iodine atom plays a crucial role in the reactivity of this compound due to the following factors:

  • Ortho-Directing Ability: The iodine atom can direct lithiation to the ortho position, enabling the synthesis of various polysubstituted pyridines. [, ]
  • Halogen-Dance Reactions: The iodine atom can participate in halogen exchange reactions, leading to the formation of different isomeric iodopyridines, which are valuable building blocks for further synthesis. [, ]
  • Cross-Coupling Reactions: The C-I bond in this compound can be readily cleaved in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi reactions. This property allows for the efficient introduction of various aryl, heteroaryl, and alkynyl substituents at the 3-position of the pyridine ring. [, , , , , , , , ]

Q4: How is this compound employed in the synthesis of heterocyclic compounds?

A4: this compound serves as a versatile building block in organic synthesis, particularly for constructing various heterocyclic compounds. Some notable applications include:

  • Synthesis of Benzo[4,5]furopyridines: Palladium-mediated reactions utilizing this compound efficiently synthesize all four possible isomers of benzo[4,5]furopyridines. []
  • Synthesis of Substituted Anthracenes, Quinolines, and Isoquinolines: Coupling reactions of this compound derivatives with zirconacyclopentadienes provide a novel route to these polycyclic aromatic compounds. []
  • Synthesis of Furo[2,3-b]- and [2,3-c]pyridines: Palladium-catalyzed reactions of this compound derivatives with acetylenes and subsequent cyclization reactions enable the synthesis of these fused heterocycles. [, ]

Q5: How is this compound used in the synthesis of natural products?

A5: this compound serves as a key starting material in synthesizing several naturally occurring pyridine alkaloids, showcasing its versatility in natural product synthesis. Key examples include:

  • Theonelladins C and D, Niphatesine C, and Xestamine D: Palladium-catalyzed cross-coupling reactions between this compound, long-chain terminal dienes, and nitrogen nucleophiles produce crucial intermediates in the synthesis of these biologically active alkaloids. []
  • Ikimine A: A palladium-catalyzed coupling reaction between this compound and a long-chain alcohol, followed by subsequent transformations, provides an efficient route to the pyridine alkaloid ikimine A. [, ]
  • Amythiamicins C and D: this compound acts as a crucial building block for the central pyridine core of these thiopeptide antibiotics, showcasing its applicability in complex natural product synthesis. [, ]

Q6: Have there been any computational studies conducted on this compound?

A8: Yes, computational studies using Density Functional Theory (DFT) have been conducted to investigate the mechanism of C-N coupling reactions involving this compound. These studies revealed the effect of different copper catalysts on the reaction's activation energy. [] Additionally, DFT calculations were used to study the site-selectivity of oxidative addition reactions involving this compound derivatives with palladium catalysts, highlighting the influence of the azine nitrogen and halogen atoms on the reaction pathway. []

Q7: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A7: While specific SAR data for this compound is limited within the provided research, some inferences can be drawn:

  • Halogen Substitution: The type and position of halogens on the pyridine ring significantly influence the reactivity and regioselectivity of reactions involving this compound. [, , , ]
  • Substituent Effects: Different substituents on the pyridine ring, such as alkoxy or alkyl groups, can impact the regioselectivity of reactions and the biological activity of the resulting compounds. [, ]

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